1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one
Description
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one is a nitroso-substituted hydroxyacetophenone derivative characterized by a hydroxyphenyl group attached to a ketone backbone and a nitroso (-NO) functional group at the α-position. The nitroso group is electron-withdrawing, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, thioalkyl, or amino groups .
Properties
CAS No. |
143527-88-2 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-nitrosoethanone |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-4,10H,5H2 |
InChI Key |
XTNOWKQKOVULMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for the nitration step, followed by a reduction step using reagents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives
Compound : 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
- Structure : Features an α,β-unsaturated ketone system.
- Key Properties :
Table 1: Structural and Electronic Comparison
Enzyme Inhibitors
Compound : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (e.g., Compounds 2 and 4 from )
- Structure : Contains a heteroarylthio group (-S-heteroaryl) at the α-position.
- Key Properties :
- Comparison: Replacing the thioether group with a nitroso moiety may alter enzyme binding affinity.
Cytotoxic Agents
Compound : N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide
Quantum Chemical Descriptors
Compound : (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one
Physicochemical Properties
Compound: 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
